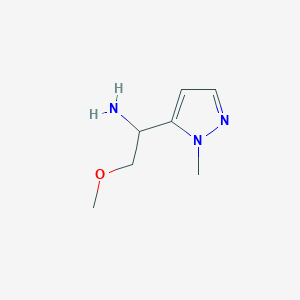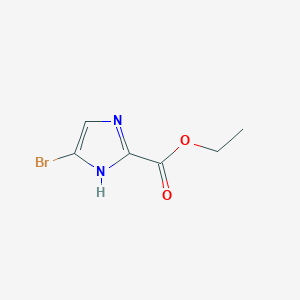
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine
Overview
Description
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine is a chemical compound. It is a derivative of 1-Methyl-1H-1,2,4-triazole . The empirical formula is C3H6N4 .
Synthesis Analysis
A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported . This process features an efficient construction of the triazole ring under flow conditions. This continuous, one-pot method is atom economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid involves the construction of the triazole ring under flow conditions . This process is highly selective and atom economical .Scientific Research Applications
Neurokinin-1 Receptor Antagonist Development : A compound similar to 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine has been explored as a high-affinity, orally active neurokinin-1 receptor antagonist, effective in pre-clinical tests related to emesis and depression (Harrison et al., 2001).
Molecular and Spectroscopic Analysis : There has been a study on a structurally similar compound focusing on molecular, spectroscopic, and electronic behavior, including quantum chemical calculations, nonlinear optical properties, and molecular electrostatic potential (Evecen et al., 2018).
Development of Histamine Receptor Ligands : Research on analogs of imbutamine, a compound related to 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine, has been conducted to develop selective ligands for histamine H3 and H4 receptors, aiming at improved selectivity for H4R (Geyer et al., 2014).
Structural and Docking Studies in Anticancer Research : Studies on similar 1,2,4-triazole derivatives have involved structural analysis, experimental and computed spectral analysis, and molecular docking to explore their anticancer activity (Kaczor et al., 2013).
Alkylation Studies in Heterocyclic Chemistry : Alkylation reactions of 3-nitro-1,2,4-triazoles, closely related to the compound , have been studied, contributing to the field of heterocyclic chemistry (Sukhanova et al., 2008).
Coordination Polymer Construction : Research has been done on coordination polymers based on 1,2,4-triazoles, exploring their structural aspects and potential applications (Yang et al., 2013).
Antifungal Agent Development : Derivatives of 3-(1H-1,2,4-triazol-1-yl)methyl-2-methyl-5-[(substituted phenoxy)methyl]isoxazolidine, related to the given compound, have been investigated as potential antifungal agents (Bennett et al., 1988).
Tautomerism Studies in Crystal Structures : The tautomerism of potentially similar compounds in crystal structures has been studied, contributing to the understanding of 1,2,4-triazoles in crystallography (Buzykin et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-6(2)4-7(9)8-10-5-11-12(8)3/h5-7H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIGCOHFFYEZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672440 | |
| Record name | 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine | |
CAS RN |
959239-65-7 | |
| Record name | 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1418779.png)


![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)









